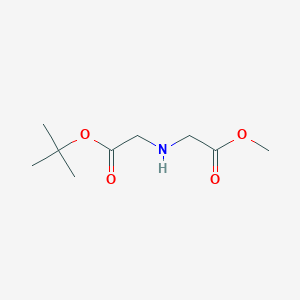

Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

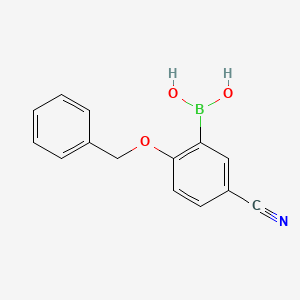

Molecular Structure Analysis

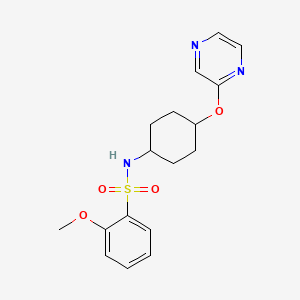

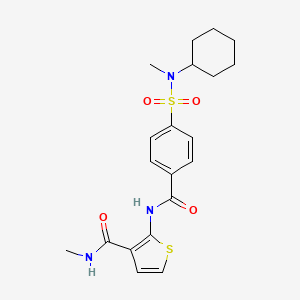

The molecular structure of “Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is complex. The compound has a molecular weight of 203.24 g/mol. More detailed structural information may be available in specialized chemical databases or scientific literature .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” are complex and depend on the specific conditions and reactants used. Detailed information about these reactions may be available in scientific literature .

Physical And Chemical Properties Analysis

“Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is a colorless to yellow liquid. It has a molecular weight of 203.24 g/mol. .

Scientific Research Applications

Quantitative Analysis of tert-Butyloxycarbonyl Group

Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate, as part of the tert-butyloxycarbonyl group, is important in the quantitative analysis of amino acids and peptides. This compound enables the accurate determination of tert-butyloxycarbonyl derivatives through a process involving perchloric acid solution in acetic acid, which cleaves the group from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).

Synthesis and Transformation in Organic Chemistry

This compound plays a role in organic synthesis, particularly in the preparation of various derivatives through acid-catalyzed reactions. These reactions involve substituting different groups to produce new compounds, highlighting its versatility in synthetic organic chemistry (Baš et al., 2001).

Polymer Synthesis

In the field of polymer science, methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate is used in the synthesis of novel amino acid-derived acetylene monomers. These monomers are essential for creating polymers with specific properties, such as large specific rotations, indicating their potential in material science applications (Gao, Sanda, & Masuda, 2003).

Structural Analysis of Peptides

This compound is also utilized in the study of peptide structures. For instance, its derivatives are used to investigate the conformation of peptides in crystalline states, aiding in the understanding of peptide behavior and structure (Ejsmont, Gajda, & Makowski, 2007).

Synthesis of Unusual Amino Acid Residues

It is instrumental in preparing unusual amino acid residues, as seen in the synthesis of key fragments of natural products. This demonstrates its role in advancing the field of natural product synthesis (Swaroop et al., 2014).

Safety and Hazards

“Methyl 2-(tert-butoxycarbonyl(methyl) amino)acetate” is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

methyl 2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6-10-5-7(11)13-4/h10H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQKHAFKMOYWDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-{[2-(tert-butoxy)-2-oxoethyl]amino}acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-butyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2583709.png)

![N-[5-[3-(Trifluoromethyl)phenyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2583717.png)